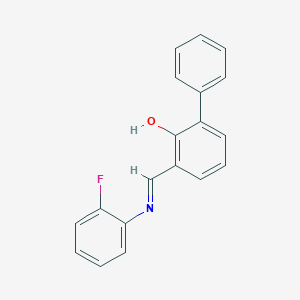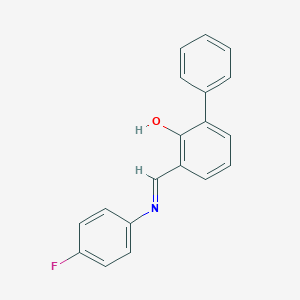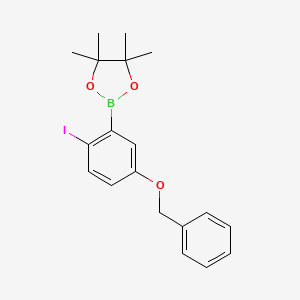
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane, also known as CFM, is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. CFM has been shown to possess a number of unique properties that make it an ideal candidate for use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane has been studied for a variety of applications in the field of scientific research. It has been used as a substrate for the synthesis of novel compounds, as a reagent for the synthesis of organic compounds, and as a catalyst for the synthesis of biologically active compounds. This compound has also been used as a fluorescent sensor for the detection of various analytes, such as amino acids, proteins, and nucleic acids. Additionally, this compound has been used as a model compound for the study of the structure and reactivity of organic molecules.
Wirkmechanismus
The mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is not yet fully understood. However, it is believed that this compound is able to interact with a variety of molecules due to its unique structure and chemical properties. This compound is able to form strong hydrogen bonds with other molecules, which can result in a variety of reactions. Additionally, this compound is able to interact with other molecules through van der Waals forces, which can also result in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that this compound may be able to interact with a variety of biochemical and physiological processes due to its unique structure and chemical properties. For example, this compound may be able to interact with enzymes, proteins, and other molecules involved in various biochemical and physiological processes. Additionally, this compound may be able to affect the expression of certain genes, which could result in a variety of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane in laboratory experiments has a number of advantages. First, this compound is relatively inexpensive and easy to obtain. Second, this compound is highly reactive, which makes it ideal for use in a variety of laboratory experiments. Third, this compound is non-toxic and has a low environmental impact. Finally, this compound is highly stable, which makes it an ideal candidate for use in long-term experiments.
The use of this compound in laboratory experiments also has a number of limitations. First, this compound is not water soluble, which makes it difficult to use in aqueous solutions. Second, this compound is not easily degraded, which can make it difficult to remove from laboratory experiments. Finally, this compound is not highly fluorescent, which can limit its use in fluorescence experiments.
Zukünftige Richtungen
The potential applications of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane are vast, and there are a number of potential future directions for research. First, further research is needed to better understand the mechanism of action of this compound and its potential biochemical and physiological effects. Second, further research is needed to develop new synthesis methods for this compound and its derivatives. Third, further research is needed to develop new fluorescent sensing applications for this compound. Finally, further research is needed to develop new applications for this compound in the field of organic synthesis.
Synthesemethoden
(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Ullmann reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds between two different molecules. The Sonogashira coupling reaction is a palladium-catalyzed reaction that is used to form carbon-carbon bonds between two different molecules. The Ullmann reaction is a copper-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds between two different molecules.
Eigenschaften
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl-(4-methoxyphenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O/c1-27-20-16-14-19(15-17-20)25(18-8-2-3-9-18)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h2-8,10-17,25-26H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDOBIQYTQCXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)




![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
